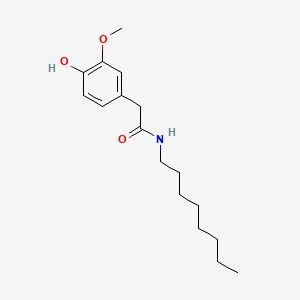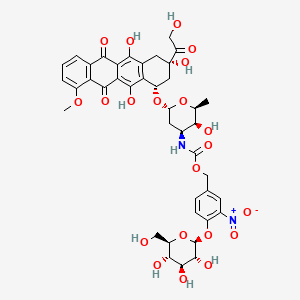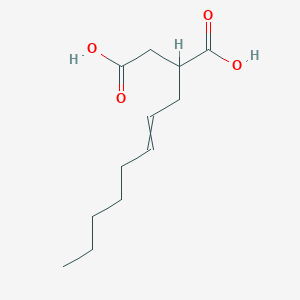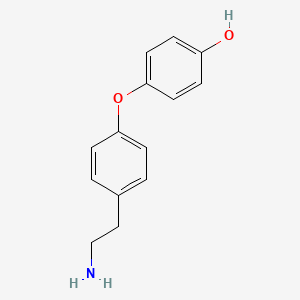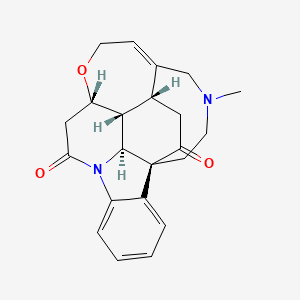
Reactive Red 6 hapten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Reaktivrot 6 Hapten beinhaltet die Kupplung von Diazoniumsalzen mit aromatischen Aminen. Der Prozess beginnt typischerweise mit der Diazotierung eines aromatischen Amins, gefolgt von der Kupplung mit einem Naphthalinderivat. Die Reaktionsbedingungen umfassen oft saure Umgebungen, um die Diazotierung und Kupplungsreaktionen zu erleichtern. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumnitrit, Salzsäure und verschiedene Naphthalinderivate .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Reaktivrot 6 Hapten großtechnische Diazotierung und Kupplungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren verwendet werden, um konstante Reaktionsbedingungen zu gewährleisten. Der Einsatz von automatisierten Systemen sorgt für eine präzise Kontrolle von Temperatur, pH-Wert und Reagenzzugabe, was zu einem hochwertigen Produkt führt, das für verschiedene Anwendungen geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen
Reaktivrot 6 Hapten unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie Hydroxyl, Sulfonsäure und Azogruppen beeinflusst .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Diese Reaktionen finden typischerweise unter sauren oder neutralen Bedingungen statt.
Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub werden verwendet, um die Azogruppen zu Aminen zu reduzieren. Diese Reaktionen werden oft unter alkalischen Bedingungen durchgeführt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Naphthalinderivate, Amine und Sulfonsäurederivate. Die spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Reaktivrot 6 Hapten hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung in Studien zur Azofarbstoffchemie und zu Reaktionen mit Diazoniumsalzen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Reaktivrot 6 Hapten beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, hauptsächlich Proteinen. Als Hapten bindet es an Trägerproteine und bildet Hapten-Protein-Konjugate, die eine Immunantwort auslösen können. Diese Interaktion wird durch die Bildung von kovalenten Bindungen zwischen dem Hapten und Aminosäureresten im Protein vermittelt, was zur Aktivierung von Immunzellen und zur Produktion von spezifischen Antikörpern führt .
Analyse Chemischer Reaktionen
Types of Reactions
Reactive Red 6 hapten undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl, sulfonic acid, and azo groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used to reduce the azo groups to amines. These reactions are often carried out in alkaline conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and sulfonic acid derivatives. The specific products depend on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Reactive Red 6 hapten has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions involving diazonium salts.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a diagnostic marker.
Wirkmechanismus
The mechanism of action of Reactive Red 6 hapten involves its interaction with specific molecular targets, primarily proteins. As a hapten, it binds to carrier proteins, forming hapten-protein conjugates that can elicit an immune response. This interaction is mediated by the formation of covalent bonds between the hapten and amino acid residues in the protein, leading to the activation of immune cells and the production of specific antibodies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Reaktivrot 2 Hapten
- Reaktivrot 4 Hapten
- Reaktivrot 120 Hapten
Einzigartigkeit
Reaktivrot 6 Hapten ist einzigartig aufgrund seiner spezifischen Struktur, die zwei (5-Hydroxy-1,3-Disulfo-2-Naphthyl)aminogruppen und einen 1,3,5-Triazin-Kern umfasst. Diese Struktur verleiht ihm besondere chemische Eigenschaften, wie eine hohe Wasserlöslichkeit und eine starke Bindungsaffinität zu Proteinen, was es besonders nützlich für immunologische Studien und industrielle Anwendungen macht .
Eigenschaften
Molekularformel |
C35H25N9O22S6 |
|---|---|
Molekulargewicht |
1116.0 g/mol |
IUPAC-Name |
5-hydroxy-2-[[4-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-1,7-disulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-6-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C35H25N9O22S6/c45-24-7-1-14(67(49,50)51)9-22(24)41-43-28-26(69(55,56)57)11-18-16(30(28)47)3-5-20(32(18)71(61,62)63)38-34-36-13-37-35(40-34)39-21-6-4-17-19(33(21)72(64,65)66)12-27(70(58,59)60)29(31(17)48)44-42-23-10-15(68(52,53)54)2-8-25(23)46/h1-13,45-48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H2,36,37,38,39,40) |
InChI-Schlüssel |
PJONDRDKCIFXDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



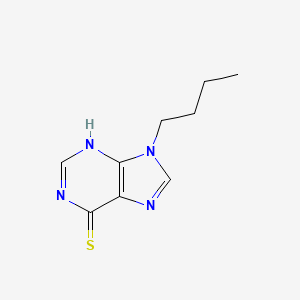



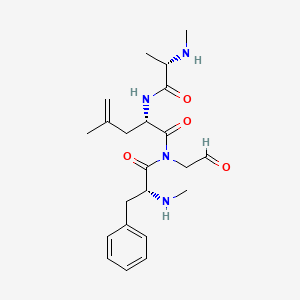
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate](/img/structure/B1227447.png)
